

5-Cyanouracil: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Cyanouracil

Cat. No.: B6593361

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **5-cyanouracil** stands as a molecule of significant interest. This pyrimidine derivative serves as a versatile building block in the synthesis of various bioactive molecules, particularly in the realms of antiviral and anticancer agent development. This in-depth guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its role within the broader context of nucleotide metabolism.

Core Compound Data

The fundamental physicochemical properties of **5-cyanouracil** are summarized below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	4425-56-3	[1] [2] [3]
Alternative CAS Number	5428-41-1 (deleted or old)	[1] [2] [4]
Molecular Formula	C ₅ H ₃ N ₃ O ₂	[4]
Molecular Weight	137.10 g/mol	[4]
IUPAC Name	2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile	[4]
Synonyms	Uracil-5-carbonitrile, 2,4-Dihydroxy-5-pyrimidinecarbonitrile	[4]
Melting Point	295-303 °C (decomposes)	[4]
Appearance	White to cream or yellow crystalline powder	[4]
Purity	Typically ≥95%	[3]
Storage	Room temperature, sealed and dry	[3]

Synthesis and Experimental Protocols

The synthesis of **5-cyanouracil** is crucial for its application in further chemical and pharmaceutical development. Below are methodologies reported in the literature for its preparation.

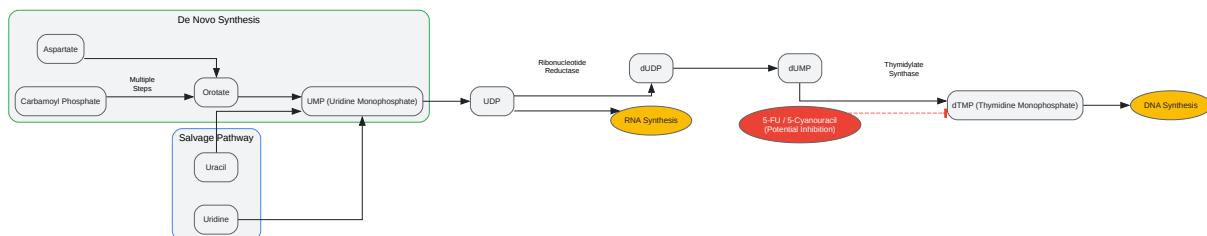
Protocol 1: From 5-Iodouracil and Cuprous Cyanide

A high-yield method for the preparation of **5-cyanouracil** involves the reaction of 5-iodouracil with cuprous cyanide.^[5] This method is also suitable for preparing the corresponding deoxynucleoside, 5-cyano-2'-deoxyuridine, from 5-iodo-2'-deoxyuridine.^[5] The use of cuprous cyanide allows for the efficient displacement of the iodine atom at the 5-position of the uracil

ring with a nitrile group. This reaction has been utilized to label the compound with carbon-14 by using [¹⁴C]cyanide.[5]

Protocol 2: From Acetylated 5-Bromouracil Nucleosides

An alternative synthetic route provides a unified approach to producing both 5-cyanouridine and 5-cyano-2'-deoxyuridine, which can subsequently be converted to **5-cyanouracil**.[6] The process involves the treatment of the corresponding acetylated 5-bromouracil nucleoside with either sodium cyanide (NaCN) or potassium cyanide (KCN) in dimethyl sulfoxide (Me₂SO).[6] The reaction is typically carried out at a temperature range of 90-110 °C.[6] Following the reaction, a deblocking step is performed to yield the **5-cyanouracil** nucleosides in moderate yields of 35-45%. [6]


Role in Nucleotide Metabolism and Therapeutic Potential

As a pyrimidine analog, **5-cyanouracil**'s biological activity is closely linked to the pathways of nucleotide metabolism. While direct studies on its specific interactions within signaling pathways are not extensively detailed, its structural similarity to 5-fluorouracil (5-FU), a widely used chemotherapeutic agent, suggests a potential role as an antimetabolite.[7]

Antimetabolites function by inhibiting the synthesis of essential cellular components, such as DNA and RNA, thereby disrupting cell growth and proliferation, particularly in rapidly dividing cancer cells.[8]

The mechanism of action for pyrimidine analogs like 5-FU typically involves the inhibition of thymidylate synthase, an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[9][10] By extension, it is hypothesized that **5-cyanouracil** or its metabolites could interfere with the de novo or salvage pathways of pyrimidine synthesis.

Below is a diagram illustrating the general pathway of pyrimidine metabolism and the potential point of inhibition by pyrimidine analogs.

[Click to download full resolution via product page](#)

Caption: Pyrimidine metabolism pathway and potential inhibition.

While 5-cyanouridine has shown little significant antiviral activity, its deoxynucleoside counterpart, 5-cyano-2'-deoxyuridine, has demonstrated inhibitory effects against the vaccinia virus.^[6] This suggests that derivatives of **5-cyanouracil** may hold therapeutic potential, warranting further investigation into their specific mechanisms of action and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. AB172723 | CAS 4425-56-3 – abcr Gute Chemie [abcr.com]

- 3. nbino.com [nbino.com]
- 4. 5-Cyanouracil | 4425-56-3 [chemnet.com]
- 5. The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of nucleotide metabolism in cancers and immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleotide metabolism: a pan-cancer metabolic dependency - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Cyanouracil: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6593361#5-cyanouracil-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com